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Compound of Interest

Compound Name: Cimetidine-d3

Cat. No.: B563092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

structure of Cimetidine-d3, a deuterated analog of the histamine H2 receptor antagonist,

Cimetidine. This document is intended to serve as a valuable resource for professionals in

research, scientific, and drug development fields who are working with or interested in this

stable isotope-labeled compound.

Chemical Properties
Cimetidine-d3, also known as N-Cyano-N′-methyl-d3-N′′-[2-[[(5-methyl-1H-imidazol-4-

yl)methyl]thio]ethyl]guanidine, is primarily utilized as an internal standard in analytical and

pharmacokinetic research. Its physical and chemical properties are crucial for its application in

these fields. While specific experimental data for some properties of the deuterated form are

not readily available, the properties of its non-deuterated counterpart, Cimetidine, provide a

close approximation.

Table 1: Chemical and Physical Properties of Cimetidine and Cimetidine-d3
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Property Cimetidine Cimetidine-d3

Molecular Formula C₁₀H₁₆N₆S[1] C₁₀H₁₃D₃N₆S[2]

Molecular Weight 252.34 g/mol [1] 255.36 g/mol [2]

CAS Number 51481-61-9[1] 1185237-29-9[2]

Melting Point 141-143 °C[3]

Not explicitly reported, but

expected to be very similar to

Cimetidine.

Boiling Point 488 °C at 760 mmHg[4]

Not explicitly reported, but

expected to be very similar to

Cimetidine.

pKa (Strongest Basic) 6.91[5]

Not explicitly reported, but

expected to be very similar to

Cimetidine.

Solubility

Sparingly soluble in water; very

soluble in methanol.[6] Soluble

in ethanol.[7] Freely soluble in

water (as hydrochloride salt).

[8]

Slightly soluble in methanol

and water.

Chemical Structure
Cimetidine-d3 possesses the same fundamental structure as Cimetidine, with the key

difference being the substitution of three hydrogen atoms with deuterium atoms on the N-

methyl group of the guanidine moiety.[9] This specific labeling makes it an ideal internal

standard for mass spectrometry-based quantification of Cimetidine in biological matrices.[9]

The structure of Cimetidine comprises an imidazole ring, a thioether linkage, and a

cyanoguanidine group.[1] The imidazole ring is crucial for its activity as a histamine H2 receptor

antagonist.

Experimental Protocols
Synthesis of Cimetidine
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The synthesis of Cimetidine has been described in various patents and publications. A common

method involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-

halomethyl-5-methyl-1H-imidazole in an aqueous or water-containing medium at a pH range of

8.0 to 9.5.[10] This process allows for the direct crystallization of pure Cimetidine from the

reaction mixture.

Another synthetic route involves reacting O-ethyl-S-(4-methylimidazolyl-5-

methyl)dithiocarbonate hydrobromide with N-cyano-Nʹ-methyl-Nʺ-(2-chloroethyl)guanidine in

an aqueous methylamine solution.[11]

To synthesize Cimetidine-d3, a similar synthetic strategy would be employed, utilizing a

deuterated starting material, specifically deuterated N-methylamine, to introduce the deuterium

atoms at the desired position.

Analytical Methods
A sensitive and rapid HPLC-MS/MS method for the quantification of Cimetidine in human

plasma has been developed and validated.[12][13] This method is crucial for bioequivalence

and pharmacokinetic studies.

Sample Preparation: Cimetidine and an internal standard (such as ranitidine or Cimetidine-
d3) are extracted from plasma using liquid-liquid extraction or solid-phase extraction (SPE).

[12][14] SPE has been shown to provide better recovery for Cimetidine.[14]

Chromatographic Separation: A C18 column is typically used for separation. The mobile

phase often consists of a mixture of acetonitrile and an ammonium acetate buffer.[12]

Detection: Detection is achieved using a mass spectrometer in multiple reaction monitoring

(MRM) mode, which provides high selectivity and sensitivity.[13]

NMR spectroscopy is a powerful tool for the structural elucidation of Cimetidine and its

derivatives.

Sample Preparation: For NMR analysis, the sample is typically dissolved in a deuterated

solvent such as methanol-d4.[15]
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Data Acquisition: 1H and 13C NMR spectra are acquired to determine the chemical structure

and confirm the identity of the compound.[16] Solid-state NMR can also be employed to

study the crystalline forms of Cimetidine hydrochloride.[17][18]

Mechanism of Action and Signaling Pathway
Cimetidine is a competitive antagonist of histamine at the H2 receptors located on the parietal

cells of the stomach lining.[5] By blocking these receptors, Cimetidine inhibits the production of

gastric acid.[5] This reduction in acid secretion is beneficial in the treatment of conditions such

as peptic ulcers and gastroesophageal reflux disease (GERD).

The signaling pathway initiated by histamine binding to the H2 receptor involves the activation

of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn,

activates protein kinase A (PKA), which ultimately results in the stimulation of the proton pump

(H+/K+ ATPase) and the secretion of gastric acid. Cimetidine, by blocking the H2 receptor,

interrupts this cascade.
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Caption: Cimetidine-d3 Signaling Pathway

Isotopic Effects of Deuterium Labeling
The substitution of hydrogen with deuterium can influence the pharmacokinetic properties of a

drug, a phenomenon known as the kinetic isotope effect.[19] Deuteration can lead to a slower

rate of metabolism if the C-H bond cleavage is the rate-limiting step in the metabolic pathway.

[20] This can result in increased drug exposure and a longer half-life.[21]
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For Cimetidine, which is metabolized by cytochrome P450 enzymes, deuteration at the N-

methyl group could potentially alter its metabolic profile.[22] However, the extent of this effect is

dependent on the specific enzymes involved and the rate-limiting steps of the metabolic

reactions.[19][20] The primary application of Cimetidine-d3 remains as a stable isotope-

labeled internal standard, where its slightly higher mass allows for clear differentiation from the

unlabeled drug in mass spectrometric analyses, ensuring accurate quantification.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

